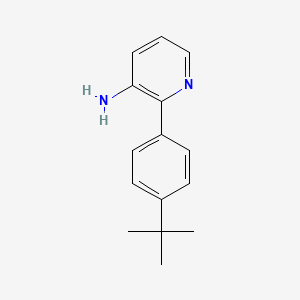

2-(4-(tert-Butyl)phenyl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(tert-Butyl)phenyl)pyridin-3-amine is an organic compound with the molecular formula C15H18N2. It is a derivative of pyridine, featuring a tert-butyl group attached to a phenyl ring, which is further connected to a pyridin-3-amine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)pyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(tert-Butyl)phenyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have demonstrated that 2-(4-(tert-butyl)phenyl)pyridin-3-amine exhibits promising antitumor properties. The compound has been tested against various cancer cell lines, revealing its potential to inhibit cell proliferation through mechanisms such as apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

- Objective : Evaluate the antitumor effects on breast cancer cell lines.

- Findings : The compound showed a dose-dependent reduction in cell viability with IC50 values in the low micromolar range, indicating potent antitumor activity.

Neuroprotective Effects

Preliminary research suggests that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. It has been observed to reduce oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection Against Amyloid-Beta

- Objective : Investigate the protective effects on primary neuronal cultures treated with amyloid-beta peptides.

- Findings : The compound significantly improved cell viability and reduced oxidative stress markers, attributed to its modulation of inflammatory cytokine production.

Electronic Materials

The compound's structural characteristics make it suitable for use in optoelectronic applications. Research indicates that derivatives of this compound can serve as effective molecular wires and components in organic light-emitting diodes (OLEDs).

Experimental Insights

A study focused on the synthesis of phenylene ethynylene linkages incorporating this compound demonstrated its utility in creating materials with enhanced electronic properties. These materials are being explored for integration into advanced electronic devices.

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(4-(tert-Butyl)phenyl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-(tert-Butyl)phenyl)pyridine

- 4-tert-Butylphenylboronic acid

- N-tert-butylpyrazole derivatives

Uniqueness

2-(4-(tert-Butyl)phenyl)pyridin-3-amine is unique due to its specific structural features, such as the tert-butyl group and the pyridin-3-amine moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

2-(4-(tert-Butyl)phenyl)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and applications in various fields.

This compound is characterized by a pyridine ring substituted with a tert-butyl group and a phenyl moiety. Its unique structure contributes to its distinct chemical reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, studies have shown that related compounds with similar structural motifs display IC50 values indicating potent activity against human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | < 20 |

| Related Compound A | CEM | 0.75 |

| Related Compound B | L1210 | 0.70 |

This suggests that the compound may selectively inhibit cancer cell growth while sparing normal cells, as indicated by its higher IC50 values in non-cancerous human peripheral blood mononuclear cells (PBMC) .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. It shows potential as a ligand in coordination chemistry, which may facilitate interactions with biological macromolecules involved in inflammatory processes.

The mechanism underlying the biological activity of this compound is thought to involve modulation of specific signaling pathways related to cell proliferation and inflammation. For example, docking studies suggest that the tert-butyl group enhances binding affinity to targets within the hydrophobic pockets of receptors involved in these pathways .

Study on Antiproliferative Effects

In a study evaluating various derivatives of pyridine-based compounds, this compound was tested alongside other analogs. The results indicated that it possesses comparable or superior activity relative to known anticancer agents, highlighting its potential as a lead compound for further development .

Synthesis and Biological Evaluation

A recent synthesis of pyridine derivatives including this compound revealed promising results in terms of yield and purity. The evaluation against multiple cancer cell lines demonstrated significant cytotoxicity, particularly in those expressing certain surface markers associated with aggressive tumor phenotypes .

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-15(2,3)12-8-6-11(7-9-12)14-13(16)5-4-10-17-14/h4-10H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUCWHHZIWITCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.